molecular formula C13H15N3O3S B5566484 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B5566484
M. Wt: 293.34 g/mol
InChI Key: SYXSPOPXVIHEFL-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group attached to a phenyl ring, and an acetamide moiety

Scientific Research Applications

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some pyrazole derivatives are used in the manufacture of commercial fungicides which are inhibitors of succinate dehydrogenase .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a ligand in metal complexes , or its potential use in the synthesis of biodegradable polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:

    Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Sulfonylation: The 3,5-dimethyl-1H-pyrazole is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.

    Acetylation: Finally, the sulfonyl derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted acetamide derivatives.

Comparison with Similar Compounds

    N-{4-[(1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}methanamide: Similar structure but with a methanamide group instead of acetamide.

Uniqueness: N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is unique due to the presence of both dimethyl groups on the pyrazole ring and the acetamide moiety, which together influence its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-10(2)16(15-9)20(18,19)13-6-4-12(5-7-13)14-11(3)17/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSPOPXVIHEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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